Cas no 878630-84-3 (tert-butyl (4S)-4-aminoazepane-1-carboxylate)

Technical Introduction: tert-Butyl (4S)-4-aminoazepane-1-carboxylate is a chiral building block widely used in organic synthesis and pharmaceutical research. Its key advantages include a stereochemically defined (S)-configuration at the 4-position, which is critical for enantioselective synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, allowing for selective deprotection under mild acidic conditions. This compound serves as a versatile intermediate in the preparation of bioactive molecules, particularly in the development of peptidomimetics and heterocyclic compounds. Its rigid azepane scaffold contributes to conformational control in target structures. The high purity and well-characterized nature of this reagent make it suitable for demanding applications in medicinal chemistry and asymmetric synthesis.
tert-butyl (4S)-4-aminoazepane-1-carboxylate structure
878630-84-3 structure
Product Name:tert-butyl (4S)-4-aminoazepane-1-carboxylate
CAS No:878630-84-3
MF:C11H22N2O2
MW:214.304583072662
MDL:MFCD16294632
CID:1089189
PubChem ID:32639843
Update Time:2025-10-28

tert-butyl (4S)-4-aminoazepane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl 4-aminoazepane-1-carboxylate
    • tert-butyl (4S)-4-aminoazepane-1-carboxylate
    • 1,1-Dimethylethyl (4S)-4-aminohexahydro-1H-azepine-1-carboxylate (ACI)
    • tert-Butyl (S)-4-aminoazepane-1-carboxylate
    • ZH0036
    • SCHEMBL4171034
    • AKOS022185897
    • YCOKHOLOSGJEGL-VIFPVBQESA-N
    • CS-0048513
    • 878630-84-3
    • (S)-tert-butyl4-aminoazepane-1-carboxylate
    • MFCD16294632
    • AS-38697
    • (4S)-1-Boc-4-aminoazepane
    • DTXSID90652759
    • MDL: MFCD16294632
    • Inchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1
    • InChI Key: YCOKHOLOSGJEGL-VIFPVBQESA-N
    • SMILES: C(N1CCC[C@H](N)CC1)(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 214.168127949g/mol
  • Monoisotopic Mass: 214.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55.6Ų

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tert-butyl (4S)-4-aminoazepane-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  14 h, 1 atm, rt
Reference
Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists
Alker, Andre; Binggeli, Alfred; Christ, Andreas D.; Green, Luke; Maerki, Hans Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(15), 4521-4525

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium dihydroxide Solvents: Methanol ;  1.5 h, reflux
Reference
From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer disease
Brown, Alastair J. H.; Bradley, Sophie J. ; Marshall, Fiona H.; Brown, Giles A.; Bennett, Kirstie A. ; et al, Cell (Cambridge, 2021, 184(24), 5886-5901

tert-butyl (4S)-4-aminoazepane-1-carboxylate Raw materials

tert-butyl (4S)-4-aminoazepane-1-carboxylate Preparation Products

tert-butyl (4S)-4-aminoazepane-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:878630-84-3)tert-butyl (4S)-4-aminoazepane-1-carboxylate
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Additional information on tert-butyl (4S)-4-aminoazepane-1-carboxylate

Recent Advances in the Application of tert-Butyl (4S)-4-aminoazepane-1-carboxylate (CAS 878630-84-3) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl (4S)-4-aminoazepane-1-carboxylate (CAS 878630-84-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral building block, characterized by its azepane ring and tert-butyloxycarbonyl (Boc) protecting group, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its role in the development of protease inhibitors, GPCR modulators, and other therapeutic agents targeting neurological and metabolic disorders.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized tert-butyl (4S)-4-aminoazepane-1-carboxylate as a precursor for the synthesis of novel dipeptidyl peptidase-4 (DPP-4) inhibitors. The study demonstrated that the stereochemistry of the azepane ring significantly influenced the binding affinity and selectivity of the resulting compounds. Molecular docking simulations revealed that the (S)-configuration at the 4-position of the azepane ring facilitated optimal interactions with the S2 pocket of DPP-4, leading to improved pharmacokinetic properties compared to racemic analogs.

Another notable application of this compound was reported in the field of central nervous system (CNS) drug discovery. A research team at a leading pharmaceutical company incorporated tert-butyl (4S)-4-aminoazepane-1-carboxylate into the scaffold of serotonin receptor modulators. The resulting compounds showed enhanced blood-brain barrier permeability and receptor subtype selectivity, as detailed in a recent patent application (WO2023056789). The study emphasized the importance of the Boc-protected amino group in maintaining the compound's stability during synthetic transformations while allowing for facile deprotection when needed.

Recent synthetic methodology developments have also focused on improving the accessibility of tert-butyl (4S)-4-aminoazepane-1-carboxylate. A 2024 publication in Organic Process Research & Development described an efficient asymmetric synthesis route starting from commercially available L-lysine, achieving >99% enantiomeric excess and 85% overall yield. This advancement addresses previous challenges in large-scale production and has significant implications for cost-effective manufacturing of derivatives.

In the realm of chemical biology, researchers have employed this compound as a versatile handle for bioconjugation strategies. The primary amine functionality allows for straightforward coupling with various electrophiles, while the Boc group provides orthogonal protection. A recent ACS Chemical Biology paper demonstrated its use in the construction of activity-based probes for studying lysine-specific demethylases, showcasing its utility in target identification and validation studies.

Looking forward, the unique structural features of tert-butyl (4S)-4-aminoazepane-1-carboxylate continue to inspire novel applications in drug discovery. Current research directions include its incorporation into macrocyclic compounds for protein-protein interaction inhibition and its use as a scaffold for developing covalent inhibitors. The compound's CAS number (878630-84-3) has become increasingly prevalent in medicinal chemistry literature, reflecting its growing importance in the field.

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Amadis Chemical Company Limited
(CAS:878630-84-3)tert-butyl (4S)-4-aminoazepane-1-carboxylate
A901796
Purity:99%/99%/99%/99%/99%/99%
Quantity:100mg/250mg/500mg/1g/5g/10g
Price ($):158.0/251.0/443.0/628.0/1992.0/3320.0
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